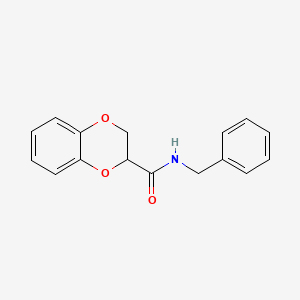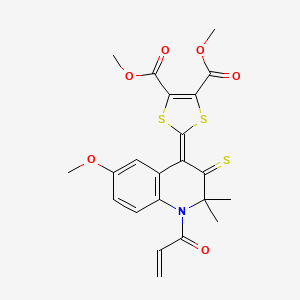![molecular formula C23H17NO6 B5148424 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5148424.png)
2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate, also known as EOOF, is a synthetic organic compound that has been widely studied for its potential applications in scientific research. EOOF is a member of the oxazole family of compounds, which are known for their diverse biological activities. In
Applications De Recherche Scientifique
2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. One of the most promising applications of 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate is as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that play a critical role in many physiological processes, but can also cause oxidative damage to cells and tissues. 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate is able to selectively react with ROS, producing a strong fluorescence signal that can be detected using a fluorescence microscope. This makes 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate a valuable tool for studying the role of ROS in various biological processes, as well as for developing new therapies for diseases that involve oxidative stress.
Mécanisme D'action
The mechanism of action of 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate as a fluorescent probe for ROS involves the reaction of the oxazole moiety with ROS, leading to the formation of a highly fluorescent compound. The exact mechanism of this reaction is still under investigation, but it is thought to involve the oxidation of the oxazole ring by ROS, followed by the formation of a highly conjugated system that is responsible for the fluorescence signal.
Biochemical and Physiological Effects
2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate has been shown to have low toxicity and good biocompatibility, making it a promising candidate for use in biological systems. In addition to its fluorescent properties, 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate has also been studied for its potential antioxidant and anti-inflammatory effects. These effects are thought to be related to its ability to scavenge ROS, which are known to play a role in many inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate has several advantages for use in lab experiments, including its high selectivity for ROS, its low toxicity, and its ability to penetrate cell membranes. However, there are also some limitations to its use, including the need for specialized equipment such as a fluorescence microscope, and the potential for interference from other fluorescent compounds in biological samples.
Orientations Futures
There are several potential future directions for research on 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate, including the development of new fluorescent probes based on its structure, the investigation of its antioxidant and anti-inflammatory effects in animal models of disease, and the exploration of its potential applications in other scientific research fields such as materials science or environmental monitoring. In addition, further studies are needed to fully understand the mechanism of action of 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate as a fluorescent probe for ROS, and to optimize its performance for use in biological systems.
Méthodes De Synthèse
The synthesis of 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate involves the reaction of 2-ethoxy-4-bromomethylphenyl 2-furoate with 5-phenyl-2-oxazol-4(5H)-one in the presence of a base such as potassium carbonate. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2-ethoxy-4-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate as a yellow solid with a melting point of 149-151°C.
Propriétés
IUPAC Name |
[2-ethoxy-4-[(E)-(5-oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO6/c1-2-27-20-14-15(10-11-18(20)29-23(26)19-9-6-12-28-19)13-17-22(25)30-21(24-17)16-7-4-3-5-8-16/h3-14H,2H2,1H3/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUMDHOFWQXQCB-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3)OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(4-benzyl-1-piperazinyl)methyl]phenyl}acetamide](/img/structure/B5148351.png)
![methyl 4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5148359.png)



![4-[(4-ethyl-1-piperazinyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5148376.png)
![methyl 2-[(3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoyl)amino]benzoate](/img/structure/B5148391.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2,2-diphenylpropanamide](/img/structure/B5148398.png)
methanone hydrochloride](/img/structure/B5148405.png)
![N-[2-(4-isopropoxyphenyl)ethyl]-2-(2-oxo-1-piperidinyl)acetamide](/img/structure/B5148429.png)

![3,5-dinitro-2-[(3-pyridinylmethyl)amino]benzoic acid](/img/structure/B5148438.png)
![1,7-dimethyl-4-(2-methyl-5-nitrophenyl)-8,9-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5148441.png)